1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Description
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROSQDLRRDQKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678099 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-87-0 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dieckmann Cyclisation Approach
A widely employed and effective method for constructing the piperidine-2,4-dione ring is the Dieckmann cyclisation , an intramolecular Claisen condensation of β-keto esters. The method offers several advantages such as mild reaction conditions and the ability to introduce various substituents at strategic positions on the ring.
- Mechanism : The base abstracts an alpha-proton from the β-keto ester to form an enolate, which attacks the ester group intramolecularly, forming a six-membered ring and generating the piperidine-2,4-dione structure after elimination of an alkoxy group.
- Typical conditions : Use of sodium methoxide or sodium hydride as a base in methanol or ethereal solvents at low to moderate temperatures.
- Yields : Moderate to good yields (40–70%) depending on substituents and reaction optimization.
This method has been successfully applied to prepare various substituted piperidin-2,4-diones, including derivatives bearing benzyl groups at the nitrogen, which is relevant for the target compound.
Alternative Approaches
- Palladium-catalyzed aza-Michael reaction followed by Michael addition : This method involves a Pd(II)-catalyzed aza-Michael addition of an α,β-unsaturated amide with a Michael acceptor, followed by intramolecular Michael cyclization to form the piperidin-2-one ring, which can be further oxidized to piperidine-2,4-dione. However, this approach has limited reports and is less commonly used due to challenges in reaction scope and yields.
N-Alkylation with 2,4-Dimethoxybenzyl Halides
The key step to obtain 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione involves N-alkylation of the piperidine-2,4-dione core with 2,4-dimethoxybenzyl chloride or bromide.
- Reaction conditions : Typically, the piperidine-2,4-dione is reacted with 2,4-dimethoxybenzyl chloride/bromide in the presence of a base such as potassium carbonate, sodium hydride, or triethylamine.
- Solvents : Common solvents include dimethylformamide (DMF), acetonitrile, or dichloromethane.
- Temperature : Mild to moderate temperatures (room temperature to reflux) are used to minimize side reactions.
- Outcome : This reaction selectively alkylates the nitrogen atom of the piperidine-2,4-dione ring, yielding the desired 1-(2,4-dimethoxybenzyl) derivative.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Dieckmann cyclisation | β-keto ester, NaOMe or NaH, MeOH, reflux | 40–70 | Formation of piperidine-2,4-dione core |
| 2 | N-Alkylation | Piperidine-2,4-dione, 2,4-dimethoxybenzyl chloride, base, DMF, RT to reflux | 50–80 | Selective N-alkylation to introduce benzyl group |
Summary Table of Key Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Key Synthetic Routes:
- Dieckmann Cyclization : This method allows for the formation of piperidin-2,4-diones from diesters under basic conditions. It is advantageous due to its simplicity and efficiency .
- Asymmetric Synthesis : Recent studies have focused on developing asymmetric routes to enhance the selectivity of the synthesis, which is crucial for producing enantiomerically pure compounds .
Pharmacological Applications
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione has shown promise in various pharmacological applications:
Inhibition of Enzymatic Activity
Research indicates that derivatives of piperidine-2,4-dione can act as inhibitors of specific enzymes such as phosphoinositide 3-kinase (PI3K) and phosphodiesterases (PDEs). These enzymes play critical roles in cellular signaling pathways and are implicated in various diseases including cancer and metabolic disorders .
- PI3K Inhibition : Studies have demonstrated that modifications to the piperidine core can enhance selectivity for specific PI3K isoforms, potentially leading to targeted therapeutic strategies .
- PDE Inhibition : Compounds derived from piperidine-2,4-dione have been screened for their ability to inhibit PDEs, which are involved in regulating cellular cyclic nucleotide levels. This inhibition could have implications for treating conditions like asthma and erectile dysfunction .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. The presence of methoxy groups in its structure could enhance its interaction with microbial targets . Further investigations are needed to fully elucidate these properties.
Case Study 1: PI3K Inhibitors
In a study evaluating a series of piperidine derivatives for PI3K inhibition, it was found that certain analogues exhibited significant inhibitory activity with IC50 values in the low micromolar range. The structural modifications introduced by substituents like the 2,4-dimethoxybenzyl group were crucial for enhancing potency against specific PI3K isoforms .
Case Study 2: PDE Inhibition
Another research effort focused on synthesizing and testing new bicyclic diketopiperazines that included piperidine derivatives. These compounds were screened against various PDEs and showed promising results in inhibiting PDE4 activity, suggesting potential therapeutic applications in inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Properties
(a) Electronic and Solubility Profiles
- The 2,4-dimethoxybenzyl group in the target compound enhances electron-donating properties compared to non-polar substituents (e.g., isopropyl in 1-isopropylpiperidine-2,4-dione). This increases solubility in polar solvents like ethanol and DMSO .
- Halogenated derivatives (e.g., 1-(3-chlorobenzyl)piperidine-2,4-dione) exhibit reduced solubility in aqueous media due to hydrophobic Cl substituents .
Biological Activity
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H15N1O3
- Molecular Weight : 233.26 g/mol
- CAS Number : 1188264-87-0
The compound features a piperidine ring substituted with a dimethoxybenzyl group and a diketone structure, which may contribute to its biological activity.
Anticancer Properties
Piperidine derivatives have been investigated for their anticancer properties. The presence of the diketone moiety in this compound may facilitate interactions with cellular targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within the cell due to its unique structure. Research on related compounds indicates that they may act as enzyme inhibitors or modulators of signaling pathways involved in inflammation and cancer .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of piperidine derivatives against various strains of bacteria and fungi. The results indicated that certain structural modifications led to enhanced activity against resistant strains of M. tuberculosis. The study highlighted the importance of functional groups in modulating biological activity .
Study 2: Anticancer Activity
In another investigation focused on piperidine-based compounds, several derivatives were tested for their cytotoxic effects on cancer cell lines. Results showed that modifications at the benzyl position significantly influenced the cytotoxicity profile. Compounds with electron-donating groups displayed increased potency against breast cancer cells .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(2,4-dimethoxybenzyl)piperidine-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of the piperidine-2,4-dione core with 2,4-dimethoxybenzyl halides. Key steps include:
- Nucleophilic substitution : Reacting piperidine-2,4-dione with a 2,4-dimethoxybenzyl halide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization to isolate the product.
- Optimization : Adjusting solvent polarity, temperature, and stoichiometry to improve yield (e.g., using anhydrous conditions to prevent hydrolysis of the dimethoxybenzyl group) .
Q. How is this compound characterized analytically, and what techniques are prioritized?
- Methodological Answer : Standard characterization includes:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm, piperidine ring protons at δ 1.5–3.5 ppm).
- Chromatography : HPLC or GC-MS to assess purity (>95% typically required for research use).
- Elemental Analysis : To verify molecular composition .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol-water mixtures.
- Stability : Sensitive to prolonged light exposure and acidic/basic conditions. Store under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications of the 2,4-dimethoxybenzyl group influence biological activity or reactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace methoxy groups with electron-withdrawing (e.g., nitro) or bulky substituents to study steric/electronic effects on target binding.
- Synthetic Strategy : Use Suzuki-Miyaura coupling to introduce aryl groups or Click chemistry for triazole linkages.
- Validation : Test modified analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or receptor-binding studies .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting solubility or bioactivity results)?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation states or LC-MS to detect degradation products.
- Meta-Analysis : Compare data across studies while accounting for variables like solvent purity, temperature, and assay protocols .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process Chemistry : Transition from batch to flow chemistry for better heat/mass transfer.
- Catalysis : Optimize catalytic systems (e.g., phase-transfer catalysts for alkylation steps).
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How does the compound interact with biological membranes, and what computational methods predict its pharmacokinetics?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
